CCT3833 -

CCT3833

Catalog Number: EVT-1534500
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Classification

CCT3833 is classified as:

  • Type: Small molecule inhibitor
  • Target: Pan-RAF kinases (A-Raf, B-Raf, C-Raf) and SRC family kinases
  • Therapeutic Area: Oncology
Synthesis Analysis

CCT3833 was synthesized using a multi-step chemical process that involves the formation of key intermediates through various organic reactions. The synthesis typically starts with readily available precursors that undergo transformations such as coupling reactions and cyclization to form the core structure of CCT3833.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with specific aromatic compounds that serve as the backbone.
  2. Key Reactions:
    • Coupling Reactions: These are essential for forming the desired linkages between different molecular fragments.
    • Cyclization: This step is critical for developing the cyclic structures that contribute to the compound's biological activity.
  3. Purification Techniques: After synthesis, CCT3833 is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

CCT3833 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties.

Structure and Data

  • Molecular Formula: The exact molecular formula details are often proprietary but consist of multiple rings and functional groups typical of kinase inhibitors.
  • Structural Features: The compound includes a pyridopyrazinone moiety, which plays a pivotal role in its binding affinity to target kinases.
  • Conformation: Docking studies suggest that CCT3833 binds in a type II manner to the inactive 'DFG-out' conformation of BRAF, indicating its potential effectiveness against resistant cancer types .
Chemical Reactions Analysis

CCT3833 undergoes various chemical reactions that facilitate its interaction with target proteins.

Reactions and Technical Details

  1. Inhibition Mechanism: CCT3833 inhibits RAF and SRC by binding to their active sites, preventing substrate phosphorylation.
  2. Kinase Selectivity: In selectivity screens, CCT3833 shows minimal activity against other kinases except for specific SRC family kinases, indicating a focused inhibition profile that reduces off-target effects .
  3. Biological Assays: In vitro assays demonstrate that CCT3833 effectively inhibits cell proliferation in KRAS-mutant cancer cell lines by blocking downstream signaling pathways .
Mechanism of Action

The mechanism of action for CCT3833 involves the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.

Process and Data

  1. Dual Inhibition: By targeting both RAF and SRC kinases, CCT3833 disrupts multiple signaling cascades involved in tumor growth.
  2. Downstream Effects: Inhibition leads to reduced phosphorylation of extracellular signal-regulated kinase (ERK) and SRC family kinases (SFK), effectively blocking cell cycle progression and inducing apoptosis in cancer cells .
  3. Clinical Implications: Early-phase clinical trials have shown promising results in prolonging progression-free survival among patients with KRAS-mutant tumors .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CCT3833 is essential for its development as a therapeutic agent.

Physical Properties

  • Solubility: CCT3833 is designed to be orally bioavailable, suggesting it has favorable solubility characteristics in physiological conditions.
  • Stability: The compound exhibits stability under various conditions relevant to drug formulation processes.

Chemical Properties

  • pKa Values: Specific pKa values would indicate the ionization state at physiological pH, affecting absorption and distribution.
  • Molecular Weight: The molecular weight is crucial for determining dosage forms and pharmacokinetics.
Applications

CCT3833 has significant potential applications in oncology due to its unique mechanism of action.

Scientific Uses

  1. Cancer Treatment: Primarily investigated for treating KRAS-mutant pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers.
  2. Clinical Trials: Currently undergoing clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with solid tumors .
  3. Research Tool: As a dual inhibitor of RAF and SRC pathways, CCT3833 serves as an important tool for researchers studying signaling pathways involved in cancer progression.
Introduction to CCT3833 in Targeted Cancer Therapy

CCT3833 as a Dual PanRAF/SRC Kinase Inhibitor: Definition and Classification

CCT3833 (also known as BAL-3833) is a novel small molecule inhibitor classified as a dual-action therapeutic agent targeting both panRAF kinases and SRC family kinases (SFKs). Its chemical structure (1-[3-tert-butyl-1-[(3-fluoro-phenyl)-1H-pyrazol-5-yl]3-[2-fluoro-4(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl]urea) enables it to bind to the inactive "DFG-out" conformation of RAF kinases and the ATP-binding pocket of SFKs [2] [10]. This type II inhibition mechanism prevents paradoxical activation of the RAF/MEK/ERK pathway—a limitation of earlier BRAF-selective inhibitors like vemurafenib in KRAS-mutant cancers [2] [7].

CCT3833 exhibits potent enzymatic inhibition at nanomolar concentrations:

  • V600EBRAF: IC~50~ = 34 nM
  • CRAF: IC~50~ = 33 nM
  • SRC: IC~50~ = 27 nM
  • Lymphocyte-specific protein tyrosine kinase (LCK): IC~50~ = 19 nM [2]

Table 1: Kinase Inhibition Profile of CCT3833

Target KinaseIC~50~ (nM)Biological Significance
V600EBRAF34Blocks MAPK pathway in BRAF-mutant cancers
CRAF33Prevents paradoxical ERK activation
SRC27Inhibits metastasis and tumor invasion
LCK19Modulates immune microenvironment

This dual-targeting capability addresses the interconnected signaling networks in KRAS-mutant tumors, where compensatory pathways often limit single-agent efficacy [2] [3].

Historical Context of RAF/SRC Inhibition in Oncology

The development of CCT3833 emerged from two decades of challenges in targeting RAS-mutant cancers. First-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) showed efficacy in BRAF^V600E^ melanoma but proved counterproductive in KRAS-mutant tumors due to paradoxical ERK hyperactivation through RAF dimerization [7]. Similarly, SRC inhibitors (e.g., dasatinib) demonstrated limited single-agent activity despite SRC's role as a "master regulator" of cancer metastasis and angiogenesis [2].

Key limitations in historical approaches included:

  • Pathway Reactivation: Feedback loops in the MAPK pathway restored ERK signaling within hours of MEK inhibition [2].
  • Tumor Microenvironment Dependence: SRC inhibition alone failed to suppress KRAS-driven tumor growth in vivo, despite in vitro efficacy [2].
  • Dimerization Challenges: Type I RAF inhibitors promoted CRAF-BRAF dimerization in RAS-mutant cells, enhancing oncogenic signaling [7].

The concept of dual RAF/SRC inhibition gained traction when preclinical studies revealed synergistic cytotoxicity in KRAS-mutant colorectal and pancreatic models. This synergy arises from simultaneous disruption of proliferative (RAF-MEK-ERK) and survival (SRC-FAK) pathways [2] [3].

Rationale for Dual-Target Inhibition in KRAS-Mutant Cancers

KRAS mutations drive ~25% of all human cancers, including 90% of pancreatic ductal adenocarcinomas (PDAC), 35% of colorectal cancers (CRC), and 20% of non-small cell lung cancers (NSCLC) [2]. The therapeutic rationale for dual RAF/SRC inhibition in these malignancies stems from three biological imperatives:

Overcoming Signaling Redundancy

KRAS activates parallel effector pathways:

  • RAF-MEK-ERK cascade: Drives cell proliferation
  • SRC-PI3K axis: Promotes invasion and metastasis [2]

Single-agent MEK inhibitors (e.g., trametinib) show limited efficacy due to SRC-mediated bypass signaling. In 3D spheroid models of KRAS-mutant PDAC, dual RAF/SRC inhibition reduced viability by 85% compared to 40–50% with single-pathway inhibitors [2] [3].

Preventing Adaptive Resistance

CCT3833's dual mechanism counters three resistance pathways:

  • Feedback Kinase Upregulation: SRC reactivates ERK within 24 hours of RAF inhibition [2].
  • Stromal Crosstalk: Tumor-associated fibroblasts activate SRC in cancer cells via cytokine secretion [2].
  • Metabolic Adaptation: SRC maintains energy production in KRAS-mutant cells during nutrient stress [4].

Clinical Proof-of-Concept

In a phase I trial (NCT02437227), a patient with G12V^KRAS^ spindle cell sarcoma—refractory to anthracyclines and pazopanib—achieved an unconfirmed partial response and progression-free survival (PFS) >10 months with CCT3833 monotherapy [2] [8]. This exceptional response correlated with:

  • >70% reduction in pERK and pSRC levels in post-treatment biopsies
  • Inhibition of tumor growth in xenograft models at plasma concentrations <1 μM [2]

Table 2: Preclinical Efficacy of CCT3833 in KRAS-Mutant Models

Cancer TypeModel SystemTumor Growth InhibitionKey Biomarkers Suppressed
Pancreatic ductal adenocarcinoma (PDAC)Mouse xenografts92% vs. controlspERK, pSRC, Ki67
Colorectal cancer (CRC)3D spheroids88% regressionpFAK, pERK
Non-small cell lung cancer (NSCLC)Patient-derived xenografts75% growth arrestpSRC, pSTAT3
Spindle cell sarcomaPhase I patientPFS >10 monthspERK, pSRC (biopsy)

These findings validate dual RAF/SRC inhibition as a promising strategy for diverse KRAS-mutant cancers beyond the currently druggable G12C variants [2] [3] [8].

Properties

Product Name

CCT3833

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.